molecular formula C6H10OS2 B14623016 (1,3-Dithian-2-yl)acetaldehyde CAS No. 57688-55-8

(1,3-Dithian-2-yl)acetaldehyde

Cat. No.: B14623016
CAS No.: 57688-55-8
M. Wt: 162.3 g/mol
InChI Key: DVZBHTVPGATSAN-UHFFFAOYSA-N
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Description

1,3-Dithiane-2-acetaldehyde: is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles, which are often used as protective groups for carbonyl compounds in organic synthesis. The presence of sulfur atoms in the ring structure imparts unique chemical properties to these compounds, making them valuable intermediates in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dithiane-2-acetaldehyde can be synthesized through the reaction of 1,3-propanedithiol with an aldehyde in the presence of a Lewis acid catalyst. The reaction typically involves the formation of a thioacetal intermediate, which is then converted to the desired dithiane compound .

Industrial Production Methods: Industrial production of 1,3-Dithiane-2-acetaldehyde follows similar synthetic routes but often employs more efficient catalysts and optimized reaction conditions to achieve higher yields and purity. Common catalysts used include yttrium triflate and tungstophosphoric acid .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dithiane-2-acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO₄, OsO₄, CrO₃

    Reduction: LiAlH₄, NaBH₄

    Substitution: Alkyl halides, n-butyllithium (n-BuLi)

Major Products Formed:

Mechanism of Action

The mechanism of action of 1,3-Dithiane-2-acetaldehyde involves its ability to act as a nucleophile due to the presence of sulfur atoms in the ring structure. The sulfur atoms stabilize the negative charge on the carbon atom, allowing the compound to participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or nucleophile .

Comparison with Similar Compounds

Uniqueness: 1,3-Dithiane-2-acetaldehyde is unique due to its specific ring structure and the presence of an aldehyde functional group, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to act as a versatile intermediate in organic synthesis makes it a valuable compound in various chemical processes .

Properties

IUPAC Name

2-(1,3-dithian-2-yl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10OS2/c7-3-2-6-8-4-1-5-9-6/h3,6H,1-2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZBHTVPGATSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(SC1)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30503372
Record name (1,3-Dithian-2-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57688-55-8
Record name (1,3-Dithian-2-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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